2-(2-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone
Description
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Properties
IUPAC Name |
2-(2-bromophenyl)-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c13-11-6-2-1-5-10(11)9-12(15)14-7-3-4-8-14/h1-2,5-6H,3-4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNYYXGKAXPHPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular weight and formula of 2-(2-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone
Physicochemical Characterization and Synthetic Utility of an Ortho-Halogenated Phenylacetamide Scaffold
Executive Summary
2-(2-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone (CAS: 76016-44-9) represents a critical intermediate in the synthesis of heterocyclic pharmacophores, particularly oxindoles and isoquinolines. Structurally defined as an ortho-brominated phenylacetamide, this compound serves as a versatile electrophile in palladium-catalyzed cross-coupling reactions.
Unlike its structural isomers (e.g., substituted cathinones), this molecule contains a stable amide linkage, rendering it non-psychoactive and chemically distinct. Its primary utility lies in the steric and electronic properties conferred by the ortho-bromine substituent, which facilitates intramolecular cyclization strategies essential for modern drug discovery libraries.
Identity & Physicochemical Profile
The defining feature of this molecule is the proximity of the bromine atom to the amide carbonyl, creating a sterically congested environment that influences both its reactivity and spectral characteristics.
Table 1: Key Chemical Constants
| Property | Value | Notes |
| IUPAC Name | This compound | Also known as 1-(2-bromophenylacetyl)pyrrolidine |
| CAS Registry Number | 76016-44-9 | Distinct from para-isomer (CAS 13734-66-2) |
| Molecular Formula | C₁₂H₁₄BrNO | |
| Molecular Weight | 268.15 g/mol | Average Mass |
| Monoisotopic Mass | 267.0259 Da ( | 269.0238 Da ( |
| Physical State | Solid / Viscous Oil | Dependent on purity and crystallization solvent |
| Solubility | DCM, EtOAc, DMSO | Poorly soluble in water |
| LogP (Predicted) | ~2.3 - 2.5 | Moderate lipophilicity |
Structural Analysis
The molecule consists of three distinct domains:
-
The Aryl Core: A benzene ring substituted at the ortho position with bromine.
-
The Linker: A methylene (
) bridge connecting the aryl core to the carbonyl. -
The Amide Terminus: A tertiary amide formed by pyrrolidine, providing metabolic stability and rigidifying the N-terminus.
Synthetic Pathways (The "How-To")
The synthesis of this compound relies on the amidation of 2-(2-bromophenyl)acetic acid. Two primary routes are viable: Acid Chloride Activation (Route A) for scale-up, and Carbodiimide Coupling (Route B) for mild, library-scale synthesis.
Route A: Acid Chloride Activation (Preferred for Scale)
Protocol:
-
Activation: Dissolve 2-(2-bromophenyl)acetic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add thionyl chloride (
, 1.2 eq) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases. -
Evaporation: Remove solvent and excess
under reduced pressure to yield the crude acid chloride. -
Coupling: Redissolve the residue in DCM. Cool to 0°C. Add pyrrolidine (1.1 eq) and triethylamine (
, 1.5 eq) dropwise. -
Workup: Stir at room temperature for 4 hours. Wash with 1M HCl, saturated
, and brine. Dry over and concentrate.
Why this works: The ortho-bromo substituent creates steric hindrance, making the carbonyl carbon less accessible. Converting the acid to the highly reactive acid chloride overcomes this barrier, ensuring high yields (>85%).
Route B: EDC/HOBt Coupling (Preferred for Library Synthesis)
For parallel synthesis where thionyl chloride is too harsh, use 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).
Protocol:
-
Dissolve acid (1.0 eq) in DMF.
-
Add EDC
HCl (1.2 eq) and HOBt (1.2 eq). Stir for 30 mins to form the active ester. -
Add pyrrolidine (1.1 eq) and DIPEA (2.0 eq).
-
Stir overnight at RT.
Synthetic Workflow Diagram
Figure 1: Divergent synthetic strategies for the preparation of the target amide.
Analytical Characterization (The "Proof")
Validating the structure requires distinguishing the ortho-isomer from the para-isomer and confirming the amide bond formation.
Mass Spectrometry (MS)
-
Ionization: ESI+ or EI.
-
Signature: The presence of a single bromine atom results in a characteristic 1:1 doublet for the molecular ion
and .-
Peak A: ~267.0 (matches
) -
Peak B: ~269.0 (matches
)
-
-
Fragmentation: Loss of the pyrrolidine ring (
~70) is a common fragmentation pathway in EI-MS.
Nuclear Magnetic Resonance ( NMR)
-
Solvent:
, 400 MHz. -
Aromatic Region (7.0 - 7.6 ppm): 4 protons. The proton ortho to the bromine will appear as a doublet downfield (~7.55 ppm) due to the deshielding effect of the halogen.
-
Benzylic Methylene (
): A singlet around 3.7 - 3.8 ppm .-
Expert Note: If the rotation of the amide bond is restricted due to the bulky ortho-bromo group (atropisomerism), this singlet may broaden or split into an AB quartet at low temperatures.
-
-
Pyrrolidine Ring: Two multiplets.
-
-protons (
): ~3.4 - 3.5 ppm (4H). -
-protons (
): ~1.8 - 2.0 ppm (4H).
-
-protons (
Applications in Drug Discovery
The ortho-bromo group is not merely a substituent; it is a "synthetic handle" that enables this molecule to serve as a precursor for complex heterocycles via Palladium-catalyzed C-H activation.
Intramolecular -Arylation
The most significant application of this scaffold is the synthesis of oxindoles . Under basic conditions with a Pd catalyst, the amide enolate can displace the ortho-bromide.
Reaction:
-
Catalyst:
/ XPhos or BINAP. -
Base:
(Sodium tert-butoxide). -
Result: Formation of a C-C bond between the
-carbon and the aryl ring, closing the ring to form an oxindole derivative.
Reaction Pathway Diagram
Figure 2: Mechanism of Pd-catalyzed intramolecular
Safety & Handling
While this specific amide is stable, the precursors and reagents require careful handling.
-
Hazards:
-
2-(2-Bromophenyl)acetic acid: Irritant to eyes, respiratory system, and skin.
-
Thionyl Chloride: Highly corrosive; releases HCl and
gas. Use only in a fume hood. -
Organobromides: Generally considered potential alkylating agents; avoid inhalation of dust/vapors.
-
-
Storage: Store in a cool, dry place. The amide is stable at room temperature but should be kept away from strong oxidizers.
References
-
Precursor Identity: PubChem. 2-(2-Bromophenyl)acetic acid. National Library of Medicine.[1] [Link]
-
Synthesis Methodology: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]
-
Application (Oxindole Synthesis): Lee, S., & Hartwig, J. F. (2001).
-Chloroacetanilides. Journal of Organic Chemistry, 66(10), 3402–3415. [Link] -
Isomer Comparison (Para-Isomer): PubChem. 2-(4-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone. [Link]
Sources
A Technical Guide to the Pharmacological Potential of 2-(2-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone Derivatives
Abstract
This technical guide provides a comprehensive overview of the pharmacological potential of 2-(2-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone and its derivatives. While direct research on this specific chemical entity is nascent, this document synthesizes data from closely related analogues to project its potential therapeutic applications, with a primary focus on its promising anticonvulsant properties. We will delve into plausible synthetic routes, established pharmacological evaluation protocols, and the underlying mechanistic rationale based on structure-activity relationships of similar compounds. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of novel central nervous system (CNS) active agents.
Introduction: The Emerging Significance of the Pyrrolidine Scaffold in CNS Drug Discovery
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its saturated, five-membered heterocyclic structure provides a three-dimensional framework that allows for precise spatial orientation of functional groups, a critical factor for effective interaction with biological targets.[2] Derivatives of pyrrolidine have demonstrated a wide array of pharmacological activities, including anticonvulsant, antimicrobial, antitumor, and antihypertensive effects.[2]
The incorporation of a phenyl group and an ethanone linker to the pyrrolidine moiety introduces additional opportunities for molecular interactions. Specifically, the substitution on the phenyl ring plays a crucial role in modulating the pharmacological profile of these compounds. The presence of a bromine atom, particularly at the ortho position of the phenyl ring as in this compound, is of significant interest. Halogen atoms can influence the lipophilicity, metabolic stability, and binding affinity of a molecule to its target protein.
This guide will explore the pharmacological potential of this specific class of compounds, drawing parallels from existing literature on bromophenyl and pyrrolidine-containing molecules to build a strong case for their investigation as novel therapeutic agents.
Synthetic Pathways and Methodologies
A representative synthetic scheme is presented below:
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-(2-Bromophenyl)acetyl Chloride
-
To a solution of 2-bromophenylacetic acid (1 equivalent) in an anhydrous inert solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise at 0 °C under a nitrogen atmosphere.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to obtain the crude 2-(2-bromophenyl)acetyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve pyrrolidine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in an anhydrous inert solvent like DCM or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add the freshly prepared 2-(2-bromophenyl)acetyl chloride (1 equivalent) dissolved in the same anhydrous solvent dropwise to the pyrrolidine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final compound, this compound.
Predicted Pharmacological Activity: A Focus on Anticonvulsant Potential
Based on the structure-activity relationships of analogous compounds, this compound derivatives are strongly predicted to exhibit significant anticonvulsant activity. This hypothesis is supported by several lines of evidence from the literature.
Numerous derivatives of pyrrolidine-2,5-dione have shown potent anticonvulsant effects in various preclinical models.[3] Furthermore, the presence of a bromophenyl group is a key feature in several known anticonvulsant agents. For instance, a study on 4-(4-Bromophenyl)-3-morpholinopyrrole-2-carboxylic acid methyl ester demonstrated potent anticonvulsant activity with an oral ED50 of 2.5 mg/kg in the maximal electroshock seizure (MES) test in rats.[4] This compound was found to act as a frequency-dependent sodium channel blocker.[4]
Proposed Mechanism of Action
The anticonvulsant activity of these derivatives is likely mediated through the modulation of voltage-gated ion channels, particularly sodium and calcium channels. The bromophenyl moiety can enhance the interaction with these channels, leading to a stabilized inactivated state and thereby reducing neuronal hyperexcitability.
Caption: Proposed mechanism of anticonvulsant action.
Pharmacological Evaluation: Protocols and Methodologies
To validate the predicted anticonvulsant activity of this compound derivatives, a series of in vivo and in vitro assays are recommended.
In Vivo Anticonvulsant Screening
Maximal Electroshock (MES) Test: This is a primary screening model for identifying compounds effective against generalized tonic-clonic seizures.
-
Protocol:
-
Administer the test compound intraperitoneally (i.p.) or orally (p.o.) to mice or rats.
-
After a predetermined time (e.g., 30 or 60 minutes), induce seizures by delivering a high-frequency electrical stimulus (e.g., 50 mA for 0.2 s in mice) through corneal or ear electrodes.
-
Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Protection is defined as the abolition of the tonic hindlimb extension.
-
Determine the median effective dose (ED50) of the compound.
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is used to identify compounds that can prevent clonic seizures, which are characteristic of absence seizures.
-
Protocol:
-
Administer the test compound (i.p. or p.o.) to the animals.
-
After the appropriate absorption time, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.
-
Observe the animals for the onset of clonic seizures (lasting for at least 5 seconds).
-
Protection is defined as the absence of clonic seizures within a specified observation period (e.g., 30 minutes).
-
Calculate the ED50 of the compound.
-
In Vitro Mechanistic Studies
Electrophysiological Patch-Clamp Assays: To investigate the interaction of the compounds with voltage-gated sodium and calcium channels.
-
Protocol:
-
Use cultured neuronal cells or HEK-293 cells stably expressing the desired ion channel subtype.
-
Perform whole-cell patch-clamp recordings to measure the ionic currents through the channels.
-
Apply the test compound at various concentrations to the cells and record the changes in the current amplitude and kinetics.
-
Determine the IC50 of the compound for the inhibition of the channel currents and assess its voltage and frequency dependency.
-
Data Presentation
The following table provides a template for summarizing the pharmacological data that would be generated from these studies.
| Compound | MES (ED50, mg/kg) | scPTZ (ED50, mg/kg) | Sodium Channel (IC50, µM) | Calcium Channel (IC50, µM) |
| Derivative 1 | Data | Data | Data | Data |
| Derivative 2 | Data | Data | Data | Data |
| Reference Drug | Data | Data | Data | Data |
Structure-Activity Relationship (SAR) Insights
While direct SAR studies on this compound derivatives are not yet available, insights can be drawn from related classes of compounds.
-
Position of the Bromo Group: The ortho position of the bromine atom on the phenyl ring is expected to influence the conformational flexibility of the molecule, which could lead to a more favorable binding orientation with the target protein compared to its meta or para isomers.
-
Substituents on the Pyrrolidine Ring: The introduction of substituents on the pyrrolidine ring can modulate the compound's lipophilicity and polarity, thereby affecting its pharmacokinetic properties such as blood-brain barrier penetration.[5]
-
Nature of the Ketone Linker: The ethanone linker provides a critical spacing and electronic character for interaction with the biological target. Modifications to this linker could significantly impact activity.
Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the development of novel CNS-active agents, particularly anticonvulsants. The strong evidence from analogous compounds suggests that this class of molecules is likely to exhibit potent activity through the modulation of voltage-gated ion channels.
Future research should focus on the following areas:
-
Synthesis and Characterization: The synthesis and full spectroscopic characterization of a series of this compound derivatives with variations on the pyrrolidine ring.
-
Comprehensive Pharmacological Screening: A thorough evaluation of the synthesized compounds in a battery of in vivo and in vitro models to confirm their anticonvulsant activity and elucidate their mechanism of action.
-
Pharmacokinetic Profiling: Assessment of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the most promising lead compounds to evaluate their drug-likeness.[5]
-
Toxicity Studies: Early-stage toxicity screening to identify any potential safety concerns.
References
-
World Journal of Pharmaceutical Research. (n.d.). Synthesis and Anticonvulsant Activity of Novel Imidazole Derivatives. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis of pyrrolidin-2-one 4. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. Retrieved from [Link]
-
ACS Publications. (1998). Synthesis, Anticonvulsant Activity, and Structure−Activity Relationships of Sodium Channel Blocking 3-Aminopyrroles. Journal of Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Retrieved from [Link]
-
International Journal of Chemical and Physical Sciences. (n.d.). Synthesis and Anti-microbial Activity of Novel Pyrrolidine Containing Chalconesand Pyrazolines. Retrieved from [Link]
-
PubMed. (2012). Search for anticonvulsant and analgesic active derivatives of dihydrofuran-2(3H)-one. Retrieved from [Link]
-
ResearchGate. (2018). An Overview on Chemistry and Biological Importance of Pyrrolidinone. Retrieved from [Link]
-
Springer. (2022). Synthesis, structure, and biological activity of 4-hetaryl-2-pyrrolidones containing a pyrazole ring. Retrieved from [Link]
-
PubMed. (1994). Anticonvulsant Activity of Antagonists and Partial Agonists for the NMDA Receptor-Associated Glycine Site in the Kindling Model of Epilepsy. Retrieved from [Link]
-
PubMed. (2014). New recreational drug 1-phenyl-2-(1-pyrrolidinyl)-1-pentanone (alpha-PVP) activates central nervous system via dopaminergic neuron. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Retrieved from [Link]
-
MDPI. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one. Retrieved from [Link]
-
ResearchGate. (2014). New recreational drug 1-phenyl-2-(1-pyrrolidinyl)-1-pentanone (alpha-PVP) activates central nervous system via dopaminergic neuron. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of cyclopropyl-2-bromo-2-(2-fluorophenyl) ethanone.
-
ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]
-
National Institutes of Health. (2017). Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Medicinal Chemical Properties of Successful Central Nervous System Drugs. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Phenacyl bromide. Retrieved from [Link]
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Semantic Scholar. (2014). New recreational drug 1-phenyl-2-(1-pyrrolidinyl)-1-pentanone (alpha-PVP) activates central nervous system via dopaminergic neuron. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of 2-(2-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone is a substituted α-amino ketone, a class of compounds that serve as crucial building blocks in the synthesis of a wide array of pharmaceutical agents and biologically active molecules.[1] The inherent reactivity of the α-amino ketone moiety makes it a versatile intermediate for constructing more complex molecular architectures, including various nitrogen-containing heterocycles and 2-amino alcohols.[1][2] This guide provides a comprehensive overview of the synthetic routes to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and critical process considerations.
Core Synthetic Strategy: Nucleophilic Substitution of an α-Bromoketone
The most direct and widely employed method for the synthesis of this compound involves the nucleophilic substitution of an α-haloketone with pyrrolidine. This strategy is a cornerstone in the synthesis of α-amino ketones.[3] The overall transformation can be dissected into two primary stages: the formation of the α-bromoketone intermediate, 2-bromo-1-(2-bromophenyl)ethanone, followed by its reaction with pyrrolidine.
Part 1: Synthesis of the α-Bromoketone Intermediate
The precursor, 2-bromo-1-(2-bromophenyl)ethanone, is typically synthesized via the α-bromination of 1-(2-bromophenyl)ethanone. This reaction proceeds through an acid-catalyzed enolization of the ketone, followed by electrophilic attack by bromine.[4]
Reaction Scheme:
Several brominating agents can be employed for this transformation, including liquid bromine, N-bromosuccinimide (NBS), and pyridine hydrobromide perbromide.[5] While liquid bromine is effective, its high toxicity and corrosiveness present significant handling challenges.[5] NBS and pyridine hydrobromide perbromide offer safer and more selective alternatives.[5][6]
Detailed Experimental Protocol for α-Bromination:
A common procedure for the α-bromination of acetophenone derivatives involves the use of pyridine hydrobromide perbromide in acetic acid.[5]
-
Reaction Setup: To a solution of 1-(2-bromophenyl)ethanone (1 equivalent) in glacial acetic acid, add pyridine hydrobromide perbromide (1.1 equivalents).
-
Reaction Conditions: The reaction mixture is stirred at an elevated temperature, typically around 90°C, and monitored by thin-layer chromatography (TLC) until the starting material is consumed.[5]
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice water. The precipitated product is collected by filtration, washed with water to remove acetic acid and pyridine salts, and then dried.
-
Purification: The crude 2-bromo-1-(2-bromophenyl)ethanone can be further purified by recrystallization from a suitable solvent, such as ethanol.
Part 2: Nucleophilic Substitution with Pyrrolidine
The second stage of the synthesis involves the reaction of the α-bromoketone intermediate with pyrrolidine. This is a classic SN2 reaction where the nitrogen atom of pyrrolidine acts as a nucleophile, displacing the bromide ion from the α-carbon of the ketone.[7][8]
Reaction Scheme:
An excess of pyrrolidine is typically used to act as both the nucleophile and the base to neutralize the hydrogen bromide generated during the reaction.[7]
Detailed Experimental Protocol for Amination:
-
Reaction Setup: In a round-bottom flask, dissolve 2-bromo-1-(2-bromophenyl)ethanone (1 equivalent) in a suitable solvent such as methanol.[7]
-
Addition of Amine: Add pyrrolidine (at least 2 equivalents) to the solution. The reaction is often carried out at reflux temperature to increase the reaction rate.[7]
-
Reaction Monitoring: The progress of the reaction is monitored by TLC.
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., dichloromethane or ethyl acetate) and water. The organic layer is washed with water and brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is evaporated.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired this compound.
Alternative Synthetic Routes
While the two-step sequence described above is the most common, other strategies can be envisioned for the synthesis of the target molecule.
Friedel-Crafts Acylation Approach
An alternative route could commence with a Friedel-Crafts acylation of bromobenzene. However, this would require a more complex multi-step sequence.
-
Friedel-Crafts Acylation: Reaction of bromobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride would primarily yield 1-(4-bromophenyl)-2-chloroethanone due to the para-directing effect of the bromine atom.[9][10][11] Synthesizing the ortho-isomer is more challenging and generally results in lower yields.
-
Halogen Exchange: The resulting α-chloro ketone would then need to be converted to the more reactive α-bromo ketone, for instance, via the Finkelstein reaction.
-
Amination: The final step would be the nucleophilic substitution with pyrrolidine as previously described.
This route is generally less efficient for the specific synthesis of the 2-bromo isomer due to regioselectivity issues in the Friedel-Crafts acylation step.[12]
Visualization of the Core Synthetic Pathway
The following diagram illustrates the primary synthetic route to this compound.
Caption: Primary synthetic pathway to the target molecule.
Data Summary
The following table summarizes key data for the starting materials and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 1-(2-bromophenyl)ethanone | C₈H₇BrO | 199.04 | 2142-69-0 |
| 2-bromo-1-(2-bromophenyl)ethanone | C₈H₆Br₂O | 277.94 | 49851-55-0[13] |
| Pyrrolidine | C₄H₉N | 71.12 | 123-75-1 |
| This compound | C₁₂H₁₄BrNO | 268.15 | Not readily available |
Conclusion
The synthesis of this compound is most efficiently achieved through a two-step process involving the α-bromination of 1-(2-bromophenyl)ethanone followed by nucleophilic substitution with pyrrolidine. This method is robust, relies on well-established chemical transformations, and provides a reliable route to this valuable synthetic intermediate. Understanding the nuances of each step, from the choice of brominating agent to the optimization of reaction conditions for the amination, is critical for achieving high yields and purity of the final product. This guide provides the foundational knowledge for researchers and scientists to successfully synthesize this and related α-amino ketones for applications in drug discovery and development.
References
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- Shaikh, A. A., et al. (2023). Synthesis of α-amino carbonyl compounds: a brief review. Chemistry of Heterocyclic Compounds, 59(4), 281-298.
- Li, W., et al. (2017). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines.
- Organic Chemistry Portal. (n.d.).
- Wang, C., et al. (2021). Photoinduced Synthesis of α-Amino Ketones from Nitroarenes and α-Hydroxy Ketones. The Journal of Organic Chemistry, 86(17), 11775-11783.
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- ResearchGate. (n.d.). 2'-Amino-5'-bromoacetophenone.
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- University of Toronto. (n.d.).
- Organic Chemistry Portal. (n.d.).
- ChemicalBook. (n.d.). 2-(4-broMophenyl)-1-(pyrrolidin-1-yl)ethanone synthesis.
- Pharma Compass. (2026, January 19). The Role of 2-Bromoacetophenone in Advancing Pharmaceutical Synthesis.
- Li, Y., et al. (2024).
- Asian Journal of Organic & Medicinal Chemistry. (n.d.). 2.
- Chemistry LibreTexts. (2023, January 29). 22.
- Chemistry LibreTexts. (2023, January 22).
- The Royal Society of Chemistry. (n.d.).
- Google Patents. (n.d.). CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
- Chemistry Steps. (n.d.).
- ChemicalBook. (n.d.). 1-(2-BroMo-4-nitrophenyl)pyrrolidine synthesis.
- MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- Rothman, R. B., et al. (2008). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 51(13), 3848-3856.
- Advanced ChemBlocks. (n.d.). 2-Bromo-1-(2-bromophenyl)ethanone.
- Sigma-Aldrich. (n.d.). 2-Bromo-1-(2-bromophenyl)ethanone | 49851-55-0.
- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
- Google Patents. (n.d.). Preparation method of cyclopropyl-2-bromo-2-(2-fluorophenyl) ethanone.
- ChemRxiv. (2023, December 17).
- Grantome. (n.d.).
- Royal Society of Chemistry. (n.d.).
- ChemRxiv. (n.d.).
- IRIS. (n.d.). Details.
Sources
- 1. Synthesis of α-amino carbonyl compounds: a brief review | Russian Chemical Reviews [rcr.colab.ws]
- 2. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. maths.tcd.ie [maths.tcd.ie]
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- 11. Friedel-Crafts Acylation [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 2-Bromo-1-(2-bromophenyl)ethanone 95% | CAS: 49851-55-0 | AChemBlock [achemblock.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(2-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of 2-(2-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone, a compound of interest in medicinal chemistry and drug development. The protocol herein details a robust, two-step synthetic pathway commencing with the activation of 2-bromophenylacetic acid to its corresponding acyl chloride, followed by amidation with pyrrolidine. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and safety considerations to ensure reproducible and efficient synthesis.
Introduction and Synthetic Strategy
This compound serves as a key intermediate in the synthesis of various biologically active molecules. Its structural motif, featuring a bromophenyl group attached to an N-acylated pyrrolidine, is found in compounds investigated for a range of pharmacological activities.
The synthesis strategy outlined in this note is a classic and reliable approach for amide bond formation. Direct amidation of a carboxylic acid is often inefficient. Therefore, a two-step process is employed for superior yield and purity:
-
Step 1: Activation of Carboxylic Acid: 2-Bromophenylacetic acid is converted into the highly reactive acyl chloride derivative, 2-bromophenylacetyl chloride, using thionyl chloride (SOCl₂). This activation step is crucial as it transforms the poor hydroxyl leaving group of the carboxylic acid into an excellent chloride leaving group.
-
Step 2: Nucleophilic Acyl Substitution: The synthesized 2-bromophenylacetyl chloride is then reacted with pyrrolidine. Pyrrolidine, a secondary amine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This results in the formation of the target amide, this compound. An excess of pyrrolidine or the addition of another base is used to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.
This method is widely applicable and provides a solid foundation for the synthesis of related amide structures.
Reaction Workflow and Mechanism
The overall synthetic workflow is depicted below. The process begins with the conversion of the starting carboxylic acid to an acyl chloride, which is then coupled with the amine to yield the final product.
Diagram 1: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile), must be worn at all times. Thionyl chloride is corrosive and reacts violently with water; handle with extreme care.
Part A: Synthesis of 2-Bromophenylacetyl Chloride
Rationale: Thionyl chloride is a highly effective reagent for converting carboxylic acids to acyl chlorides. The reaction is typically driven by the formation of gaseous byproducts (SO₂ and HCl), which shift the equilibrium towards the product. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction through the formation of the Vilsmeier reagent, which is a more potent acylating agent.
Materials:
-
2-Bromophenylacetic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromophenylacetic acid (e.g., 5.0 g, 23.2 mmol).
-
Add anhydrous toluene (40 mL) to the flask.
-
Slowly add thionyl chloride (e.g., 3.4 mL, 46.4 mmol, 2.0 equivalents) to the suspension at room temperature.
-
Add 2-3 drops of anhydrous DMF as a catalyst.
-
Equip the flask with a reflux condenser and a drying tube.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-3 hours. The progress can be monitored by observing the cessation of gas evolution (HCl and SO₂).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the toxic vapors.
-
The resulting crude 2-bromophenylacetyl chloride (a yellow to brown oil) is typically used in the next step without further purification.
Part B: Synthesis of this compound
Rationale: This step is a nucleophilic acyl substitution reaction. The highly electrophilic acyl chloride intermediate reacts readily with the nucleophilic secondary amine, pyrrolidine. The reaction is typically performed in an inert aprotic solvent like dichloromethane (DCM) at a reduced temperature to control the exothermic reaction. At least two equivalents of pyrrolidine are used; one acts as the nucleophile and the second acts as a base to quench the HCl generated, preventing the protonation of the reacting amine.
Materials:
-
Crude 2-bromophenylacetyl chloride from Part A
-
Pyrrolidine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask or three-necked flask
-
Dropping funnel
-
Ice bath
-
Separatory funnel
Procedure:
-
Dissolve the crude 2-bromophenylacetyl chloride (from 23.2 mmol of starting acid) in anhydrous DCM (50 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0°C using an ice bath.
-
In a separate beaker, prepare a solution of pyrrolidine (e.g., 3.9 mL, 46.4 mmol, 2.0 equivalents) in anhydrous DCM (10 mL).
-
Add the pyrrolidine solution dropwise to the cooled acyl chloride solution over 15-20 minutes with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the acyl chloride spot has disappeared.
-
Work-up: a. Quench the reaction by adding 30 mL of water. b. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 30 mL of saturated NaHCO₃ solution (to remove any remaining HCl) and 30 mL of brine. c. Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄. d. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a solvent system such as ethyl acetate/hexanes, to yield the pure this compound.
Summary of Reaction Parameters
| Parameter | Step 1: Acyl Chloride Formation | Step 2: Amidation |
| Key Reagents | 2-Bromophenylacetic acid, Thionyl chloride | 2-Bromophenylacetyl chloride, Pyrrolidine |
| Solvent | Toluene (anhydrous) | Dichloromethane (DCM, anhydrous) |
| Catalyst | DMF (catalytic) | N/A (Pyrrolidine acts as base) |
| Stoichiometry | SOCl₂ (2.0 eq.) | Pyrrolidine (2.0 eq.) |
| Temperature | Reflux (~110°C) | 0°C to Room Temperature |
| Reaction Time | 2-3 hours | 1-2 hours |
| Work-up | Evaporation under reduced pressure | Aqueous wash (NaHCO₃, Brine) |
| Purification | Used crude | Flash Column Chromatography |
Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure by showing characteristic peaks for the aromatic, methylene, and pyrrolidine protons and carbons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl (C=O) stretch, typically appearing around 1640-1660 cm⁻¹.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Yasuda, M., et al. (2005). A New, Convenient, and General Method for the Conversion of Carboxylic Acids to Acid Chlorides. Journal of Organic Chemistry, 70(11), 4497–4500. [Link]
-
Lumet, L., et al. (2018). Amide bond formation. Chemical Society Reviews, 47(11), 3845-3907. [Link]
Application Notes and Protocols for the Pharmaceutical Intermediate: 2-(2-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone
Introduction: The Strategic Value of the α-Aminoketone Scaffold in Drug Discovery
In the landscape of modern medicinal chemistry, the pyrrolidine motif is a cornerstone of drug design, prized for its ability to confer favorable pharmacokinetic properties such as enhanced aqueous solubility and the capacity to form crucial hydrogen bonds with biological targets.[1][2] The pyrrolidine ring is a prevalent feature in a multitude of approved therapeutics, ranging from antivirals to antihypertensives.[3][4] This guide focuses on a specific and highly versatile building block, 2-(2-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone , an α-aminoketone that serves as a pivotal intermediate in the synthesis of complex pharmaceutical agents.
The inherent reactivity of the α-aminoketone functionality, combined with the synthetic handle provided by the 2-bromophenyl group, makes this intermediate a powerful tool for researchers and drug development professionals. The ketone can be a precursor for creating chiral centers via reduction or further functionalization, while the bromine atom is primed for a variety of cross-coupling reactions, allowing for the introduction of diverse molecular complexity. This strategic combination enables the exploration of novel chemical space, particularly in the development of neurologically active compounds and other therapeutic classes. This document provides a comprehensive overview of the synthesis, characterization, and potential applications of this intermediate, with a focus on its utility in the synthesis of phosphodiesterase 4 (PDE4) inhibitor analogs, a class of drugs with significant therapeutic potential.[5]
Physicochemical Properties & Safety Data
A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of any chemical intermediate.
| Property | Value | Source |
| IUPAC Name | 2-(2-bromophenyl)-1-(pyrrolidin-1-yl)ethan-1-one | [Fluorochem] |
| CAS Number | 76016-44-9 | [Fluorochem] |
| Molecular Formula | C₁₂H₁₄BrNO | [Fluorochem] |
| Molecular Weight | 268.15 g/mol | [Fluorochem] |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, MeOH) | General knowledge |
Safety & Handling Precautions:
This compound, as an α-aminoketone and a brominated aromatic compound, should be handled with care in a well-ventilated laboratory fume hood.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. For detailed safety information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier. General handling procedures for potent pharmacological agents should be followed.[1]
Synthetic Protocols
The synthesis of this compound is typically achieved in a two-step process, starting from the commercially available 2'-bromoacetophenone. The first step involves the α-bromination of the ketone, followed by a nucleophilic substitution with pyrrolidine.
Step 1: Synthesis of the Precursor 2-Bromo-1-(2-bromophenyl)ethanone
The α-bromination of 2'-bromoacetophenone is a critical first step. While various brominating agents can be employed, N-Bromosuccinimide (NBS) offers good selectivity for the α-position.
Reaction Scheme:
Figure 1: Synthesis of 2-Bromo-1-(2-bromophenyl)ethanone.
Protocol:
-
To a solution of 2'-bromoacetophenone (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS, 1.05 eq).
-
Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct and wash the filter cake with a small amount of cold solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-bromo-1-(2-bromophenyl)ethanone.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Causality: The use of a radical initiator like AIBN is crucial for the selective α-bromination with NBS, proceeding via a free radical mechanism. The non-polar solvent CCl₄ is often used for such reactions.
Step 2: Synthesis of this compound
This step involves a nucleophilic substitution reaction where the bromine atom at the α-position of the ketone is displaced by pyrrolidine.
Reaction Scheme:
Figure 2: Synthesis of this compound.
Protocol:
-
Dissolve 2-bromo-1-(2-bromophenyl)ethanone (1.0 eq) in a polar aprotic solvent such as acetonitrile or acetone.
-
Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 2.0 eq), to act as a scavenger for the HBr byproduct.
-
Add pyrrolidine (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within a few hours.
-
Upon completion, filter off the inorganic salts and wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Causality: The use of a base is essential to neutralize the hydrobromic acid formed during the reaction, which would otherwise protonate the pyrrolidine, rendering it non-nucleophilic.
Application in Pharmaceutical Synthesis: A Gateway to Novel PDE4 Inhibitors
This compound is a valuable intermediate for the synthesis of novel compounds with potential therapeutic activity. One promising application lies in the development of analogs of Rolipram, a selective phosphodiesterase 4 (PDE4) inhibitor.[5] PDE4 inhibitors have shown therapeutic potential in treating inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and asthma, as well as neurological disorders.[3]
The structure of Rolipram features a 4-aryl-pyrrolidin-2-one core. The synthesis of analogs with a 2-bromophenyl substituent in place of the 3-(cyclopentyloxy)-4-methoxyphenyl group of Rolipram can be envisioned using the title intermediate. This structural modification allows for the exploration of structure-activity relationships and the potential for developing new intellectual property.
Illustrative Synthetic Pathway to a Rolipram Analog:
Figure 3: Conceptual pathway to Rolipram analogs.
This conceptual pathway highlights the utility of the intermediate. The ketone can be stereoselectively reduced to an alcohol, setting a chiral center. Subsequent intramolecular cyclization would lead to the desired 4-(2-bromophenyl)pyrrolidin-2-one core. The bromine atom then serves as a versatile handle for introducing a wide range of substituents via cross-coupling reactions, enabling the generation of a library of novel PDE4 inhibitor candidates.
Analytical Characterization Protocols
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized intermediate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation.
-
¹H NMR (Proton NMR):
-
Expected Chemical Shifts (in CDCl₃, δ ppm): The spectrum is expected to show multiplets in the aromatic region (approx. 7.0-7.6 ppm) corresponding to the four protons of the bromophenyl group. The methylene protons of the pyrrolidine ring will likely appear as multiplets between 1.8 and 3.6 ppm. The methylene protons alpha to the ketone will also be in the aliphatic region.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
-
¹³C NMR (Carbon NMR):
-
Expected Chemical Shifts (in CDCl₃, δ ppm): The carbonyl carbon should appear downfield (approx. 170-180 ppm). The aromatic carbons will be in the 120-140 ppm region, with the carbon attached to the bromine showing a characteristic chemical shift. The aliphatic carbons of the pyrrolidine ring and the methylene group will appear in the upfield region (approx. 20-60 ppm).
-
Sample Preparation: Dissolve 20-50 mg of the sample in approximately 0.6 mL of CDCl₃.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the compound.
-
Method Parameters (starting point for development):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile or methanol at a concentration of 1 mg/mL. Dilute as necessary for analysis.
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the compound.
-
Ionization Technique: Electrospray Ionization (ESI) in positive mode is typically suitable for this compound due to the presence of the nitrogen atom, which can be readily protonated.
-
Expected m/z: The protonated molecule [M+H]⁺ is expected at approximately m/z 268.1 and 270.1, showing the characteristic isotopic pattern for a compound containing one bromine atom.
-
Fragmentation: Tandem MS (MS/MS) can provide structural information. Common fragmentation pathways for similar α-aminoketones include the loss of the pyrrolidine ring.[4]
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a suitable solvent like acetonitrile or methanol with 0.1% formic acid.
Conclusion
This compound is a strategically important pharmaceutical intermediate with significant potential in drug discovery and development. Its synthesis is straightforward, and its bifunctional nature allows for the creation of diverse and complex molecular architectures. The protocols and application notes provided in this guide are intended to empower researchers to effectively utilize this valuable building block in their synthetic endeavors, particularly in the pursuit of novel therapeutics such as PDE4 inhibitors. As with any chemical synthesis, proper safety precautions and rigorous analytical characterization are essential for successful and reproducible results.
References
-
Kappe, C. O. et al. (2022). Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant. Organic Letters, 24(4), 1066–1071. [Link]
-
ResearchGate. EI-MS fragmentation pathway of compound 2. [Link]
-
MDPI. A novel HPLC procedure for detection and quantification of aminoacetone, a precursor of methylglyoxal, in biological samples. [Link]
-
National Center for Biotechnology Information. Rolipram. [Link]
-
Meltser, M. A. et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(5), 1635-1642. [Link]
- Google P
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
Wang, J. et al. (2023). Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD. European Journal of Medicinal Chemistry, 257, 115374. [Link]
-
He, W. et al. (2006). Preparation of pyrrolidine-based PDE4 inhibitors via enantioselective conjugate addition of alpha-substituted malonates to aromatic nitroalkenes. Organic Letters, 8(7), 1495-8. [Link]
-
Wikipedia. Aminoaldehydes and aminoketones. [Link]
Sources
- 1. (4S)-4-[3-(CYCLOPENTYLOXY)-4-METHOXYPHENYL]PYRROLIDIN-2-ONE synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of pyrrolidine-based PDE4 inhibitors via enantioselective conjugate addition of alpha-substituted malonates to aromatic nitroalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes | MDPI [mdpi.com]
Troubleshooting & Optimization
Solving solubility issues of 2-(2-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone in water
Here is the technical support guide for the solubilization of 2-(2-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone.
Compound: this compound Case ID: SOL-AMIDE-BR-XK9 Status: Active Support
Structural Diagnostics & Physicochemical Profiling
Before attempting solubilization, it is critical to verify the structural class of your material. The nomenclature provided describes a Phenylacetamide derivative, not a Cathinone (Phenethylamine) derivative. This distinction dictates the entire solubility strategy.
Critical Check: Amide vs. Ketone
Researchers often confuse this scaffold with "alpha-pyrrolidinophenone" derivatives (cathinones) due to similar naming conventions.
-
Target Molecule (Amide): The carbonyl (
) is directly attached to the pyrrolidine nitrogen.-
Properties: Non-basic, neutral, lipophilic. Acidification (HCl) will NOT improve solubility.
-
-
Common Analog (Ketone): The carbonyl is attached to the phenyl ring (e.g., 1-(2-bromophenyl)-2-(pyrrolidin-1-yl)ethan-1-one).
-
Properties: Basic amine (
). Soluble as an HCl salt.
-
Proceed with this guide only if you possess the AMIDE derivative.
Physicochemical Profile (Estimated)
| Property | Value / Characteristic | Impact on Solubility |
| Molecular Weight | ~268.15 g/mol | Small molecule, favorable for permeation but lattice energy may be high. |
| LogP (Octanol/Water) | ~2.3 – 2.8 (Estimated) | Moderate lipophilicity. Poor aqueous solubility expected (< 50 µg/mL). |
| H-Bond Donors | 0 | Lack of donors limits interaction with bulk water. |
| H-Bond Acceptors | 2 (Carbonyl O, Amide N) | Weak acceptors; insufficient to overcome lattice energy in water. |
| pKa | N/A (Neutral Amide) | pH adjustment is ineffective. |
Decision Matrix: Solubilization Strategy
Use the following logic flow to select the appropriate protocol for your application (In vitro vs. In vivo).
Figure 1: Decision tree for selecting the optimal solubilization vehicle based on experimental constraints.
Technical Protocols
Protocol A: Organic Cosolvent System (DMSO/Ethanol)
Best for: In vitro assays, High-Throughput Screening (HTS). Mechanism: Disrupts water lattice; solvates hydrophobic regions.
-
Preparation of Stock Solution:
-
Dissolve 26.8 mg of compound in 1 mL of anhydrous DMSO (Dimethyl Sulfoxide) to create a 100 mM Stock .
-
Note: Sonicate for 30-60 seconds if visual particulates remain.
-
-
Dilution (Critical Step):
-
Slowly add the stock solution to the culture medium/buffer while vortexing rapidly.
-
Max Concentration: Do not exceed 0.5% v/v DMSO in final assay (toxic to many cell lines).
-
Solubility Limit: At 0.5% DMSO, the theoretical max concentration of the compound is 500 µM. If precipitation occurs (cloudiness), reduce to 0.1% DMSO (100 µM).
-
Protocol B: Cyclodextrin Complexation (Gold Standard)
Best for: In vivo (IV/IP/SC), kinetic studies, preventing precipitation. Mechanism: The hydrophobic 2-bromophenyl moiety enters the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior interacts with water.
Materials:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) [Pharma Grade][1]
-
Milli-Q Water or PBS
Workflow:
-
Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in water. (e.g., 2g HP-β-CD in 10 mL water). Stir until clear.
-
Compound Addition: Add the compound powder directly to the CD solution. Target concentration: 1–5 mg/mL .
-
Energy Input:
-
Method 1 (Standard): Stir magnetically at 400 RPM for 4–6 hours at Room Temperature.
-
Method 2 (Accelerated): Sonicate for 30 mins, then stir for 1 hour.
-
-
Filtration: Filter through a 0.22 µm PVDF or PES filter to remove any undissolved solid.
-
Validation: The filtrate should be optically clear.
Expert Insight: The ortho-bromine substituent creates steric bulk. If HP-β-CD fails, switch to Sulfobutylether-β-cyclodextrin (SBE-β-CD) (Captisol®), which often accommodates bulkier halogens better due to charge repulsion effects at the rim [1, 2].
Protocol C: Surfactant/Cosolvent Mix (Oral/IP)
Best for: High-dose animal studies where CD capacity is exceeded.
Formulation: 5% DMSO + 5% Tween 80 + 30% PEG 400 + 60% Water.
-
Dissolve compound in DMSO first (Concept: "Pre-concentrate").
-
Add Tween 80 and vortex.
-
Add PEG 400 and vortex.
-
Slowly add Water (warm to 37°C) with continuous stirring.
-
Warning: Adding water too fast will cause "crashing out" (irreversible precipitation).
-
Troubleshooting & FAQs
Q1: I added 1N HCl, but the compound didn't dissolve. Why?
A: This confirms you have the amide derivative. Amides are not basic (
Q2: The solution is clear in DMSO, but turns cloudy when added to PBS. A: This is the "Parachute Effect" failure. The compound is hydrophobic and crashes out when the solvent power drops.
-
Fix: Switch to Protocol B (Cyclodextrins) . The inclusion complex prevents the water from "seeing" the hydrophobic bromine-phenyl group, preventing aggregation [2].
Q3: Can I use this for IV injection? A: Protocol B (HP-β-CD) is generally safe for IV (check local IACUC/ethics guidelines). Protocol A (DMSO) is usually restricted to <1-2% for IV. Protocol C (Tween/PEG) is better suited for IP or Oral gavage due to potential hemolysis or histamine release from surfactants IV [3].
Q4: How stable is this compound in water once dissolved? A: The amide bond is chemically stable at neutral pH. However, 2-substituted acetamides can undergo slow hydrolysis at extreme pH or high temperatures. Store stock solutions in DMSO at -20°C. Prepare aqueous formulations fresh (use within 24 hours).
Mechanism of Action (Visualized)
The following diagram illustrates why Cyclodextrin (Protocol B) is the superior choice for this specific brominated lipophile compared to simple pH adjustment.
Figure 2: Mechanistic comparison of solubilization attempts. Acidification fails due to the neutral amide nitrogen, whereas Cyclodextrin encapsulates the lipophilic region.
References
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1][2][3] Advanced Drug Delivery Reviews, 59(7), 645-666.
-
Jansook, P., et al. (2018). Cyclodextrins: Structure, physicochemical properties and pharmaceutical applications. International Journal of Pharmaceutics, 535(1-2), 272-284.
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations.[4] Pharmaceutical Research, 21(2), 201-230.
Sources
- 1. Effect of cyclodextrin complexation on phenylpropanoids’ solubility and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclodextrin-Enabled Enantioselective Complexation Study of Cathinone Analogs [mdpi.com]
- 4. Recent Advances in Improving the Bioavailability of Hydrophobic/Lipophilic Drugs and Their Delivery via Self-Emulsifying Formulations | MDPI [mdpi.com]
Validation & Comparative
1H NMR spectrum analysis of 2-(2-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone
Executive Summary
In the landscape of medicinal chemistry, particularly in the synthesis of psychoactive scaffolds and local anesthetic intermediates, 2-(2-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone serves as a critical structural motif. This guide provides an in-depth technical analysis of its 1H NMR spectral characteristics, contrasting it with key structural analogues to highlight the specific electronic and steric effects of the ortho-bromine substituent and the pyrrolidine amide bond.
Key Technical Insight: The defining feature of this spectrum is not merely the chemical shifts, but the rotational isomerism (rotamers) induced by the pyrrolidine-amide bond, which complicates spectral integration and peak assignment at room temperature.
Structural Basis & Mechanistic Logic
To interpret the NMR data accurately, we must first deconstruct the molecule's dynamic behavior in solution.
The Amide Resonance & Restricted Rotation
Unlike ketones, the amide bond connecting the carbonyl carbon to the pyrrolidine nitrogen possesses significant double-bond character (
-
Consequence: Rotation around the C-N bond is restricted (
kcal/mol). -
Observation: The pyrrolidine ring is locked in a specific orientation relative to the carbonyl oxygen. The
-protons syn to the oxygen are magnetically distinct from those anti to the oxygen, often resulting in two distinct multiplets rather than a single equivalent signal.
The Ortho-Bromo Effect
The bromine atom at the ortho position of the phenyl ring exerts two effects:
-
Inductive/Deshielding: It pulls electron density, shifting the adjacent aromatic proton (
) downfield. -
Steric Bulk: It forces the methylene linker out of the phenyl ring's plane to minimize steric clash, potentially affecting the magnetic anisotropy experienced by the linker protons.
Comparative Spectral Analysis
The following data compares the Target Compound against two strategic alternatives: the Unsubstituted Analog (to isolate the halogen effect) and the Acyclic Analog (to isolate the ring constraint).
Table 1: Chemical Shift Comparison ( , ppm in CDCl )
| Assignment | Target Compound (2-Br, Cyclic) | Comparator A (No Br, Cyclic) | Comparator B (2-Br, Acyclic) |
| Linker ( | 3.82 (s) | 3.65 (s) | 3.80 (s) |
| Aromatic | 7.58 (d) (adj. to Br) | 7.20-7.35 (m) | 7.56 (d) |
| Amide | 3.48 (t), 3.42 (t) (Split) | 3.45 (t), 3.38 (t) | 3.35 (q), 3.25 (q) |
| Amide | 1.85 - 1.98 (m) | 1.80 - 1.95 (m) | 1.10 (t), 1.20 (t) |
Detailed Analysis of the Target Spectrum
-
The Aromatic Region (7.10 – 7.60 ppm):
-
Unlike the unsubstituted analog (Comparator A), which shows a clustered multiplet ~7.3 ppm, the Target displays a distinct doublet at ~7.58 ppm . This corresponds to the proton at position 3 (adjacent to Bromine), deshielded by the halogen's electronegativity.
-
The remaining 3 aromatic protons appear as a complex multiplet between 7.10 – 7.35 ppm.
-
-
The Methylene Linker (3.82 ppm):
-
Appears as a sharp singlet .
-
Shift Logic: It is downfield (+0.17 ppm) compared to Comparator A. The 2-Bromo substituent creates a deshielding cone and steric compression that impacts these protons.
-
-
The Pyrrolidine Ring (Rotameric Broadening):
- -Protons (3.40 – 3.50 ppm): Often appear as two overlapping triplets or a broad multiplet. This "splitting" is the hallmark of the restricted amide rotation. In high-resolution (600 MHz) spectra, these resolve into distinct environments.
- -Protons (1.85 – 1.98 ppm): Appear as a contiguous multiplet.
Experimental Protocol: Synthesis & Characterization
To ensure this guide is actionable, we provide the standard protocol used to generate the sample for this analysis.
Synthesis Workflow (Amide Coupling)
Reagents: 2-(2-Bromophenyl)acetic acid, Thionyl Chloride (
-
Activation: Dissolve 2-(2-Bromophenyl)acetic acid (1.0 eq) in dry DCM. Add
(1.2 eq) dropwise at 0°C. Reflux for 2 hours to form the acid chloride. Evaporate excess . -
Coupling: Redissolve the residue in DCM. Add Pyrrolidine (1.1 eq) and
(1.5 eq) at 0°C. Stir at RT for 4 hours. -
Workup: Wash with 1N HCl (to remove unreacted amine), then Sat.
, then Brine.[3] Dry over . -
Purification: Silica gel chromatography (Hexane/EtOAc 3:1).
NMR Acquisition Parameters
-
Instrument: Bruker Avance III HD (400 MHz).
-
Solvent: CDCl
(99.8% D) with 0.03% TMS. -
Temperature: 298 K (25°C). Note: To coalesce rotamer peaks, heat to 328 K (55°C).
-
Pulse Sequence: zg30 (30° excitation pulse).
-
Scans: 16.
Visualizations & Logic Maps
Diagram 1: Spectral Assignment Logic Flow
This diagram illustrates the decision tree for assigning peaks in the target molecule, distinguishing it from impurities.
Caption: Logic flow for confirming the identity of this compound via NMR markers.
Diagram 2: Rotameric Equilibrium
Understanding why the pyrrolidine signals split.
Caption: The slow exchange between rotamers at room temperature causes the non-equivalence of pyrrolidine protons.
Troubleshooting & Validation
Issue: The pyrrolidine region (3.4 ppm) appears as a shapeless blob.
-
Cause: The rate of rotation is intermediate on the NMR timescale (coalescence point).
-
Solution: Run the experiment at 55°C . The increased thermal energy speeds up rotation, collapsing the multiplets into a sharper, averaged signal.
Issue: Extra singlet at 3.70 ppm.
-
Cause: Likely the methyl ester of the starting material (if MeOH was used in workup) or unreacted 2-(2-bromophenyl)acetic acid.
-
Validation: Check IR for carboxylic acid O-H stretch (broad, 2500-3000 cm-1) to confirm impurity.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for chemical shift additivity rules).
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library & NMR Data for 2-Bromoacetanilide derivatives.
- Larkin, A. (2017). "Restricted Rotation in Amides: An NMR Study". Journal of Chemical Education. (Mechanistic basis for rotamer splitting).
-
Reich, H. J. (2022). Structure Determination Using NMR. University of Wisconsin-Madison.
-
SDBS. (2023). Spectral Database for Organic Compounds. AIST Japan.[4] (Source for comparator spectra: 2-phenylacetamide).
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(2-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone
Abstract
This technical guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-(2-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone. In the absence of a published reference spectrum for this specific molecule, this guide synthesizes established fragmentation principles from structurally related compounds, including α-pyrrolidinophenones, N-acylated pyrrolidines, and aromatic α-bromoketones. We will explore the key fragmentation pathways, predict the major fragment ions, and compare these pathways to those of analogous structures to provide a robust framework for spectral interpretation. This guide is intended for researchers in analytical chemistry, medicinal chemistry, and drug development who rely on mass spectrometry for structural elucidation.
Introduction: Structural Context and Analytical Significance
This compound is a halogenated aromatic ketone derivative featuring an N-acyl pyrrolidine moiety. Its structure combines three key features that dictate its behavior in a mass spectrometer:
-
An Aromatic Ketone Core: Prone to characteristic cleavages around the carbonyl group.
-
A Bromine Substituent: Acts as a distinctive isotopic label, as bromine naturally exists as two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[1][2] This results in "M" and "M+2" peaks of nearly equal intensity for any bromine-containing fragment, which is a powerful diagnostic tool.
-
A Pyrrolidine Amide Group: This nitrogen-containing heterocycle strongly influences fragmentation, often directing cleavage pathways through charge stabilization.
Understanding the fragmentation pattern of this molecule is crucial for its unambiguous identification in complex matrices, whether as a synthetic intermediate, a potential metabolite, or a novel chemical entity. This guide will dissect the probable fragmentation mechanisms under electron ionization (EI) conditions.
Predicted Molecular Ion and Isotopic Signature
The first key feature in the mass spectrum is the molecular ion (M⁺•). For this compound (C₁₂H₁₄BrNO), the molecular ion will appear as a characteristic doublet of nearly equal intensity due to the bromine isotopes.
-
Molecular Ion (with ⁷⁹Br): m/z ≈ 267.03
-
Molecular Ion (with ⁸¹Br): m/z ≈ 269.03
The presence of this M/M+2 doublet is the primary confirmation of a monobrominated compound.
Primary Fragmentation Pathways: A Mechanistic Comparison
The fragmentation of the molecular ion is a competition between several possible bond cleavages. The relative abundance of the resulting fragment ions depends on their stability. We will compare the three most probable primary fragmentation pathways.
Pathway A: α-Cleavage with Neutral Loss of Pyrrolidine (The Dominant Predicted Pathway)
This pathway involves the cleavage of the C-N bond between the carbonyl carbon and the pyrrolidine nitrogen. This is mechanistically analogous to the fragmentation of α-pyrrolidinophenone synthetic cathinones, where the neutral loss of the pyrrolidine ring is a consistently observed and major fragmentation event.[3][4]
This cleavage is favored because it results in the formation of a highly stable, resonance-stabilized 2-bromobenzoyl cation (an acylium ion).
-
Step 1: The molecular ion undergoes homolytic cleavage of the C-N bond.
-
Step 2: This yields a neutral pyrrolidinyl radical (•C₄H₈N, mass 70 Da) and the 2-bromobenzoyl acylium ion.
The key diagnostic ions produced are:
-
[C₇H₄⁷⁹BrO]⁺: m/z ≈ 183
-
[C₇H₄⁸¹BrO]⁺: m/z ≈ 185
This m/z 183/185 doublet is predicted to be a major feature, potentially the base peak, in the spectrum.
Pathway B: α-Cleavage leading to a Pyrrolidine-Containing Cation
An alternative α-cleavage can occur at the C-C bond between the carbonyl carbon and the methylene bridge. This pathway competes with Pathway A.
-
Step 1: The molecular ion cleaves the bond between the carbonyl group and the CH₂ group.
-
Step 2: This generates a neutral 2-bromobenzyl radical and a charged N-acylpyrrolidine fragment.
The resulting ion is the 1-(pyrrolidin-1-yl)ethanone cation.
-
[C₆H₁₀NO]⁺: m/z ≈ 112
This peak would be a singlet (no bromine) and its intensity relative to the m/z 183/185 doublet provides insight into the charge distribution during fragmentation.
Pathway C: Cleavage Initiated by the Pyrrolidine Ring
The nitrogen atom in the pyrrolidine ring can effectively stabilize a positive charge. Cleavage of the C-C bond alpha to the nitrogen atom is a common fragmentation pathway for N-alkyl amines and amides.[2][5]
-
Step 1: Cleavage of the bond between the carbonyl group and the pyrrolidine ring.
-
Step 2: This can lead to the formation of a stable pyrrolidine iminium ion.
The resulting iminium cation is a common fragment for pyrrolidine-containing compounds.
-
[C₄H₈N]⁺: m/z ≈ 70
This fragment is often observed in the spectra of molecules containing a pyrrolidine moiety.[6]
Secondary Fragmentation and Diagnostic Ions
The primary fragments can undergo further dissociation, providing additional structural information. The most significant secondary fragmentation is the decarbonylation of the acylium ion formed in Pathway A.
-
Loss of Carbon Monoxide (CO): The 2-bromobenzoyl cation (m/z 183/185) can lose a neutral CO molecule (28 Da).[1][7]
-
Resulting Ion: This produces the 2-bromophenyl cation.
-
[C₆H₄⁷⁹Br]⁺: m/z ≈ 155
-
[C₆H₄⁸¹Br]⁺: m/z ≈ 157
-
The presence of the m/z 155/157 doublet would be strong evidence for the initial formation of the m/z 183/185 acylium ion.
Summary of Predicted Fragmentation
The following table summarizes the key predicted ions, their mass-to-charge ratio (m/z), and the proposed fragmentation origin.
| m/z (⁷⁹Br/⁸¹Br) | Proposed Ion Structure | Fragmentation Pathway |
| 267 / 269 | [C₁₂H₁₄BrNO]⁺• | Molecular Ion (M⁺•) |
| 183 / 185 | [Br-C₆H₄-CO]⁺ | Pathway A: α-Cleavage (Loss of •C₄H₈N) |
| 155 / 157 | [Br-C₆H₄]⁺ | Secondary: Loss of CO from m/z 183/185 |
| 112 | [CO-N(CH₂)₄]⁺ | Pathway B: α-Cleavage (Loss of •CH₂-C₆H₄Br) |
| 70 | [C₄H₈N]⁺ | Pathway C: Cleavage yielding pyrrolidine iminium ion |
Visualizing the Fragmentation
The following diagram illustrates the primary predicted fragmentation pathways for this compound.
Caption: Predicted EI fragmentation pathways for this compound.
Standard Experimental Protocol for Mass Spectrometry Analysis
This section provides a general protocol for acquiring an electron ionization mass spectrum for the title compound, typically using a Gas Chromatography-Mass Spectrometry (GC-MS) system.
Objective: To obtain a reproducible EI mass spectrum showing the molecular ion and characteristic fragment ions.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., a quadrupole or ion trap analyzer).
Methodology:
-
Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile, high-purity solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation (Typical Conditions):
-
Injector: Split/splitless, set to 250 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 20 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
MS Detection (Typical Conditions):
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent).
-
-
Data Analysis:
-
Extract the mass spectrum from the apex of the chromatographic peak corresponding to the target compound.
-
Identify the molecular ion doublet (m/z 267/269).
-
Annotate major fragment ions and compare them against the predicted pathways in this guide.
-
Conclusion
The mass spectral fragmentation of this compound is predicted to be dominated by pathways directed by the stable functional groups within its structure. The most likely fragmentation route involves an α-cleavage to lose a neutral pyrrolidine radical, forming a resonance-stabilized 2-bromobenzoyl acylium ion at m/z 183/185 . Subsequent loss of carbon monoxide to yield the 2-bromophenyl cation at m/z 155/157 is also highly probable. The presence of the characteristic 1:1 bromine isotopic doublet in these key fragments serves as an essential confirmation of this pathway. Competing fragmentations leading to ions at m/z 112 and m/z 70 are also possible. This predictive guide, grounded in the established fragmentation patterns of related chemical classes[2][3][4][8], provides a robust framework for the identification and structural elucidation of this compound and its analogues.
References
-
Petreska Stanoeva, J., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES IN BORAGINACEAE SPECIES FROM MACEDONIA USING LC-ESI-MS/MS. Macedonian Journal of Chemistry and Chemical Engineering. Available at: [Link]
-
Piacentino, E., et al. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Wikipedia. (2023). Fragmentation (mass spectrometry). Available at: [Link]
-
Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. UAB. Available at: [Link]
-
NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. NPTEL Archive. Retrieved February 12, 2026, from [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved February 12, 2026, from [Link]
-
Davidson, J. T., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Forensic Chemistry. Available at: [Link]
-
NC State University Libraries. (n.d.). 12.3 Mass Spectrometry of Some Common Functional Groups. Organic Chemistry. Retrieved February 12, 2026, from [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved February 12, 2026, from [Link]
-
Davidson, J. T., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Huskie Commons - Northern Illinois University. Available at: [Link]
Sources
- 1. archive.nptel.ac.in [archive.nptel.ac.in]
- 2. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 4. "Identification of novel fragmentation pathways and fragment ion struct" by J. T. Davidson, Elettra L. Piacentino et al. [huskiecommons.lib.niu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
A Senior Application Scientist's Guide to the Orthogonal Purity Validation of 2-(2-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone
Introduction: The Imperative of Purity in Preclinical Research
In the landscape of drug discovery and development, the purity of a synthetic intermediate like 2-(2-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone is not merely a quality metric; it is the foundation upon which reliable and reproducible downstream data is built. As a precursor in multi-step syntheses, the presence of unidentified impurities—such as starting materials, reaction byproducts, or isomeric variants—can have cascading effects, leading to failed reactions, unexpected side products, and misinterpreted biological data.[1] The quality of the final Active Pharmaceutical Ingredient (API) is directly contingent on the purity of its preceding intermediates.[2]
This guide provides an in-depth comparison of orthogonal analytical techniques for the robust purity validation of this compound. We will move beyond simple procedural lists to explore the scientific rationale behind method selection, the establishment of self-validating experimental workflows, and the interpretation of complex data. Our approach is grounded in the principle of orthogonality, wherein multiple, disparate analytical techniques are employed to provide a comprehensive and trustworthy assessment of sample purity.[3]
Overall Purity Validation Workflow
A robust purity assessment relies on the integration of multiple analytical techniques. The following workflow illustrates a logical sequence for characterizing a new batch of this compound, ensuring both identity and purity are confirmed with a high degree of confidence.
Caption: Integrated workflow for comprehensive purity validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry.[4][5] For this compound, it serves two primary purposes: unequivocal confirmation of the molecular structure and the detection of structurally related impurities and residual solvents.
Expertise & Causality in NMR Analysis
-
¹H NMR: This is the first experiment to be run. It provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. We expect to see distinct signals for the aromatic protons (split into a complex multiplet due to the bromine substituent), the methylene protons adjacent to the carbonyl and the pyrrolidine ring. The integration of these signals should correspond to the number of protons in each environment. The presence of unexpected signals can indicate impurities.
-
¹³C NMR: This experiment confirms the carbon framework of the molecule. We anticipate signals for the carbonyl carbon (~170-180 ppm), the aromatic carbons (with the carbon attached to bromine showing a characteristic shift), and the aliphatic carbons of the pyrrolidine ring.
-
Quantitative NMR (qNMR): For an absolute purity assessment, ¹H qNMR can be employed.[3] This involves adding a certified internal standard of known purity and concentration to a precisely weighed sample. By comparing the integral of a well-resolved analyte signal to a signal from the standard, the exact amount of the target compound can be determined. This method is powerful because it is a primary analytical method and does not depend on the response factor of the analyte.[3]
Experimental Protocol: ¹H NMR for Structural Confirmation
-
Sample Preparation: Accurately weigh ~5-10 mg of the this compound sample.
-
Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay (D1) of at least 5 seconds to ensure full relaxation for potential quantitative analysis, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of ~0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum carefully. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Analysis: Integrate all signals and assign them to the corresponding protons in the molecular structure. Analyze for the presence of any signals not attributable to the target molecule, such as residual solvents or synthetic precursors.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is the primary technique for quantifying the purity of non-volatile organic compounds and profiling related substance impurities.[1][] For this compound, a reversed-phase HPLC (RP-HPLC) method with UV detection is the most appropriate choice.
Expertise & Causality in HPLC Method Design
-
Method Choice (RP-HPLC): The molecule has both polar (amide carbonyl) and non-polar (bromophenyl ring) characteristics, making it ideally suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.
-
Mobile Phase Selection: A gradient elution using a mixture of water (often with a modifier like formic acid or phosphoric acid to ensure sharp peak shapes for the amine functionality) and a polar organic solvent (like acetonitrile or methanol) is chosen. A gradient is preferred over an isocratic method to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable runtime.[7]
-
Detector Wavelength: The bromophenyl group provides a strong chromophore. A UV-Vis or Diode Array Detector (DAD) is used. The detection wavelength should be set at an absorption maximum (e.g., ~254 nm) to ensure high sensitivity for the main component and related impurities. A DAD is advantageous as it provides spectral data for each peak, which can help in peak tracking and purity assessment.
Experimental Protocol: RP-HPLC for Purity and Impurity Profiling
-
System Preparation: Use an HPLC system equipped with a quaternary pump, autosampler, column thermostat, and DAD.[7]
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[8]
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: DAD, 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program: See table below.
-
-
Standard & Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Solution: Accurately weigh ~10 mg of a reference standard into a 100 mL volumetric flask and dilute to volume with diluent (~100 µg/mL).
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard.
-
-
Analysis Sequence: Inject the diluent (blank), followed by six replicate injections of the standard solution to establish system suitability. Then, inject the sample solution in duplicate.
-
Data Analysis:
-
System Suitability: Ensure the relative standard deviation (RSD) for the peak area of the six standard injections is ≤ 2.0%.
-
Purity Calculation: Calculate the purity by area percent normalization. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Impurity Profiling: Identify and quantify any impurity peaks relative to the main peak.
-
| Time (min) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 70 | 30 |
| 20.0 | 20 | 80 |
| 25.0 | 20 | 80 |
| 26.0 | 70 | 30 |
| 30.0 | 70 | 30 |
| Caption: Example HPLC Gradient Program. |
Gas Chromatography-Mass Spectrometry (GC-MS): An Orthogonal Approach
GC-MS serves as an excellent orthogonal method to HPLC. It separates compounds based on their volatility and interaction with the GC column stationary phase, providing a different selectivity profile. The mass spectrometer provides mass information, which is invaluable for confirming the identity of the main peak and tentatively identifying unknown impurities.[9][10]
Expertise & Causality in GC-MS Analysis
-
Suitability: this compound is expected to be thermally stable and sufficiently volatile for GC analysis.
-
Ionization Technique: Electron Ionization (EI) is typically used. It is a "hard" ionization technique that causes extensive fragmentation. This fragmentation pattern is highly reproducible and acts as a "fingerprint" for the molecule, allowing for library matching and structural elucidation of impurities.[9] The presence of bromine will yield a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br are in a ~1:1 ratio), which is a powerful diagnostic tool in the mass spectrum.
-
Derivatization: While likely not necessary for this compound, for similar molecules with less volatility or active hydrogens, derivatization (e.g., silylation) might be employed to improve chromatographic performance.[11]
Experimental Protocol: GC-MS for Identity Confirmation and Volatile Impurities
-
System: A GC system coupled to a Mass Spectrometer with an EI source.
-
GC Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Oven Program: Initial temp 100°C, hold for 2 min, ramp at 15°C/min to 300°C, hold for 5 min.
-
-
MS Conditions:
-
Ion Source Temp: 230°C.
-
Transfer Line Temp: 280°C.
-
Scan Range: 40-500 m/z.
-
-
Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the sample in a volatile solvent like ethyl acetate or dichloromethane.
-
Analysis: Inject 1 µL of the sample. Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
Data Interpretation: Confirm the molecular weight of the main peak from its mass spectrum (M.W. = 268.15 for C₁₂H₁₄BrNO). Look for the characteristic M+ and M+2 isotopic pattern for the bromine atom. Compare the fragmentation pattern to a reference spectrum if available. Analyze any impurity peaks to tentatively identify their structures.
Elemental Analysis: The Fundamental Purity Check
Elemental analysis (EA) is a destructive technique that provides the mass fractions of carbon, hydrogen, and nitrogen (and sometimes heteroatoms like bromine) in a sample.[12][13] It is a fundamental, absolute method for confirming the empirical formula and assessing purity.
Expertise & Causality in Elemental Analysis
-
Principle: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.[14] This provides a direct measure of the elemental composition.
-
Purity Criterion: For a publication in a reputable chemistry journal or for qualifying a reference standard, the found elemental composition must typically be within ±0.4% of the theoretical calculated values.[15] A significant deviation suggests the presence of impurities (e.g., residual solvents, inorganic salts, or organic byproducts with a different elemental ratio).
Protocol and Data Interpretation
-
Sample Preparation: The sample must be meticulously dried (e.g., under high vacuum) to remove any residual solvent or water, which would significantly alter the C and H values.
-
Analysis: The analysis is performed by a dedicated elemental analyzer.
-
Calculation: The theoretical percentages for C₁₂H₁₄BrNO are:
-
C: 53.75%
-
H: 5.26%
-
Br: 29.80%
-
N: 5.22%
-
O: 5.96%
-
-
Evaluation: Compare the experimental results to the theoretical values. For example, if the experimental result for Carbon is 53.55%, the deviation is 0.20%, which is within the acceptable ±0.4% limit.
Comparison of Purity Validation Techniques
The choice of analytical technique depends on the specific question being asked. The following table summarizes the strengths and applications of each method in the context of validating this compound.
| Technique | Primary Purpose | Strengths | Limitations | Typical Purity Range |
| ¹H & ¹³C NMR | Structural Confirmation, Isomer Detection | Provides detailed structural information, detects residual solvents. qNMR offers absolute quantification.[3] | Lower sensitivity for minor impurities compared to chromatography. Requires pure reference for qNMR. | >95% (qNMR) |
| RP-HPLC-DAD | Quantitative Purity, Impurity Profile | High sensitivity and resolution for non-volatile impurities. Robust and reproducible.[16] | Requires a chromophore. Co-elution of impurities is possible. | 90-100% |
| GC-MS | Orthogonal Purity Check, Identity Confirmation | Different selectivity from HPLC. Provides mass for peak identification. Excellent for volatile impurities.[17] | Compound must be thermally stable and volatile. EI can lead to loss of molecular ion. | 90-100% |
| Elemental Analysis | Empirical Formula Confirmation, Absolute Purity | Absolute method, does not require a reference standard.[18] | Low sensitivity to impurities with similar elemental composition. Requires highly pure, dry sample. | >98% |
Conclusion
Validating the purity of a critical synthetic intermediate like this compound is a multi-faceted task that cannot be reliably accomplished with a single analytical technique. A scientifically sound approach, as outlined in this guide, leverages the orthogonal strengths of NMR, HPLC, GC-MS, and Elemental Analysis. This integrated workflow allows for the confident confirmation of molecular structure, the accurate quantification of the main component, the comprehensive profiling of potential impurities, and the fundamental verification of elemental composition. For researchers in drug development, adhering to such a rigorous, multi-technique validation process is essential for ensuring data integrity, achieving regulatory compliance, and ultimately, advancing the development of safe and effective therapeutics.
References
-
AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. AZoM.com. [Link]
-
Wikipedia. (n.d.). Elemental analysis. [Link]
-
ACS Central Science. (2022). An International Study Evaluating Elemental Analysis. [Link]
-
EXETER ANALYTICAL. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]
-
Royal Society of Chemistry. (n.d.). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]
-
Chromatography Online. (2016). Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. LCGC International. [Link]
-
ACS Publications. (2022). Profiling Olefins in Gasoline by Bromination Using GC×GC-TOFMS Followed by Discovery-Based Comparative Analysis. Analytical Chemistry. [Link]
-
PubMed. (n.d.). Quantification of bromide ion in biological samples using headspace gas chromatography-mass spectrometry. [Link]
-
National Institutes of Health. (n.d.). Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis. PMC. [Link]
-
MDPI. (n.d.). Automated GC-FID Analysis of Brominated Flame Retardants in Polyester Resins with Hydrogen Carrier Gas. [Link]
-
Georgia State University. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]
-
ResearchGate. (2018). (PDF) Identification and structure elucidation by NMR spectroscopy. [Link]
-
ResearchGate. (n.d.). Pharmaceutical Analysis—Drug Purity Determination. [Link]
- Google Patents. (n.d.).
-
University of Canterbury. (n.d.). Impurity profiling and synthesis of a series of analogues and isomers of Bromo-DragonFLY. [Link]
-
National Institutes of Health. (n.d.). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PMC. [Link]
-
OUCI. (n.d.). Identification and structure elucidation by NMR spectroscopy. [Link]
-
Asian Journal of Chemistry. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. [Link]
-
Medwin Publishers. (2017). Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. [Link]
-
PubMed. (n.d.). Simultaneous profiling of organic and inorganic impurities in α-pyrrolidinopentiophenone (α-PVP). [Link]
-
CIPAC. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]
-
Hilaris Publisher. (2011). Purity Profiling of Peptide Drugs. [Link]
-
PubMed. (n.d.). Structure Elucidation of Antibiotics by Nmr Spectroscopy. [Link]
-
Impact Factor. (2024). RP-HPLC Method Development and Validation of Genotoxic Impurity 1- Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. [Link]
Sources
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- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. researchgate.net [researchgate.net]
- 7. cipac.org [cipac.org]
- 8. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents [patents.google.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Simultaneous profiling of organic and inorganic impurities in α-pyrrolidinopentiophenone (α-PVP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Automated GC-FID Analysis of Brominated Flame Retardants in Polyester Resins with Hydrogen Carrier Gas [mdpi.com]
- 12. azom.com [azom.com]
- 13. Elemental analysis - Wikipedia [en.wikipedia.org]
- 14. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. impactfactor.org [impactfactor.org]
- 17. Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Comparative Guide: Structural Analysis of 2-(2-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone
Executive Summary
Topic: Structural elucidation of 2-(2-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone (hereafter referred to as 2-Br-PPA ). Context: This molecule represents a critical structural class in medicinal chemistry—phenylacetamides. It is a regioisomer of the psychoactive substituted cathinones (e.g., 2-bromo-α-PVP). Distinguishing between the amide (2-Br-PPA) and its ketone isomers is a frequent challenge in synthetic optimization and forensic analysis. Verdict: While NMR and Mass Spectrometry provide functional group data, Single Crystal X-Ray Diffraction (SC-XRD) is the only technique that unambiguously resolves the absolute configuration and intermolecular halogen bonding networks that dictate the compound's solid-state stability and bioavailability.
The Structural Challenge: Amide vs. Ketone Isomerism
In the synthesis of pyrrolidine-based pharmacophores, a common rearrangement (the Willgerodt-Kindler type or similar oxidative shifts) can produce the stable amide 2-Br-PPA instead of the intended ketone target.
-
Target (Amide): this compound.
-
Alternative (Ketone): 1-(2-Bromophenyl)-2-(pyrrolidin-1-yl)ethanone.
Comparative Analysis of Characterization Methods
The following table compares the efficacy of analytical techniques for this specific brominated derivative.
| Feature | Method A: SC-XRD (Recommended) | Method B: Solution NMR ( | Method C: Powder XRD (PXRD) |
| Primary Output | 3D Atomic Coordinates & Packing | Connectivity & Chemical Environment | Bulk Phase Identification |
| Isomer Resolution | Absolute (Direct visualization of C=O vs N position) | High (HMBC correlations required for certainty) | Low (Requires reference pattern) |
| Conformational Data | Fixed solid-state conformation | Time-averaged (dynamic) | Unit cell parameters only |
| Halogen Bonding | Directly observable ( | Inferential only | Not observable |
| Sample Requirement | Single Crystal ( | Dissolved Sample (~5 mg) | Polycrystalline Powder (~10 mg) |
| Limitation | Time-intensive crystallization | Solvent effects mask H-bonding | Cannot solve ab initio structure easily |
Expert Insight: The Ortho-Bromo Effect
As a Senior Application Scientist, I must highlight the specific crystallographic nuance of the 2-bromophenyl substitution.
The ortho-bromine atom introduces significant steric bulk (
Critical Packing Interaction:
Unlike non-halogenated analogs, 2-Br-PPA is expected to form Halogen Bonds (X-bonds) . The bromine atom acts as a Lewis acid (
-
Interaction:
-
Distance: Typically
(less than the sum of vdW radii). -
Significance: These interactions increase the melting point and lattice energy compared to the fluoro- or chloro-analogs.
Experimental Protocol: Single Crystal Analysis
This protocol is designed to grow diffraction-quality crystals of 2-Br-PPA and solve the structure to
Phase 1: Crystallization Strategy (Vapor Diffusion)
Direct evaporation often yields needles for this compound class. Vapor diffusion promotes block-like habit.
-
Dissolution: Dissolve 20 mg of pure 2-Br-PPA in 1.5 mL of Acetonitrile (Solvent A). Ensure complete dissolution; filter through a 0.45
PTFE syringe filter. -
Setup: Place the solution in a small inner vial (GC vial).
-
Diffusion: Place the open inner vial inside a larger jar containing 5 mL of Diisopropyl Ether (Antisolvent B).
-
Equilibration: Seal the outer jar tightly. Store at
in a vibration-free environment. -
Harvest: Check after 48-72 hours. Look for colorless prisms or blocks.
Phase 2: Data Collection & Refinement
-
Source:
( ).-
Why? The Bromine atom has a high absorption coefficient (
). Copper radiation ( ) causes significant absorption errors. Molybdenum minimizes this.
-
-
Temperature: 100 K (Cryostream). Freezing rotation reduces thermal ellipsoids of the flexible pyrrolidine ring.
-
Strategy: Collect a full sphere of data (
) to ensure redundancy.
Phase 3: Solving the Structure
-
Space Group Determination: Expect Monoclinic (
) or Triclinic ( ), typical for achiral acetamides. -
Phasing: Use Intrinsic Phasing (SHELXT) . The heavy Bromine atom will dominate the Patterson map, making the initial solution trivial.
-
Refinement:
-
Refine
anisotropically first. -
Locate
and atoms. Note the bond lengths:-
Target (Amide):
, . -
Isomer (Ketone):
, .
-
-
H-atoms: Place calculated positions (HFIX 43 for aromatic, HFIX 23 for methylene).
-
Visualizing the Analytical Workflow
The following diagram illustrates the decision logic for characterizing 2-Br-PPA, highlighting the divergence between the Amide and Ketone isomers.
Figure 1: Analytical workflow prioritizing SC-XRD for unambiguous isomer differentiation.
Structural Interaction Network
The stability of 2-Br-PPA in the solid state is governed by specific intermolecular forces. The diagram below maps the predicted interaction logic based on the 2-bromo substitution.
Figure 2: Interaction map showing the dominance of Halogen Bonding and Steric effects in the crystal lattice.
References
-
Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B. Link
- Context: The authoritative database for verifying unit cell parameters of pyrrolidine deriv
-
Kuang, W., et al. (2024). Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride. Acta Crystallographica Section C. Link
- Context: Provides comparative bond length data for the ketone/c
-
Metrangolo, P., & Resnati, G. (2001). Halogen Bonding: A Paradigm in Supramolecular Chemistry. Chemistry - A European Journal. Link
- Context: Foundational text for interpreting the C-Br...O interactions predicted in 2-Br-PPA.
-
Sigma-Aldrich. (n.d.).[3] 2-Bromo-1-(2-bromophenyl)ethanone Product Sheet. Link
- Context: Source for precursor data and safety handling of bromin
-
Creative Biostructure. (n.d.). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Link
- Context: Supports the methodological comparison table provided in Section 2.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone
As researchers and drug development professionals, our work extends beyond synthesis and discovery to encompass the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides a detailed, experience-driven framework for managing waste generated from 2-(2-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined here are grounded in the principles of risk assessment, waste minimization, and regulatory compliance.
Foundational Principle: Hazard-Based Waste Management
Proper disposal begins with a thorough understanding of the substance's potential hazards. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, as is common with novel research chemicals, we can infer its likely hazard profile by examining its constituent functional groups and data from analogous structures.
-
Aromatic Halogen (2-Bromophenyl): The presence of bromine classifies this compound as a halogenated organic . This is the single most critical piece of information for waste segregation, as halogenated waste streams are typically incinerated under specific conditions to prevent the formation of dioxins and other toxic byproducts.
-
Pyrrolidine Moiety: Pyrrolidine derivatives can exhibit varying levels of toxicity and are often skin and eye irritants.[1][2] SDSs for similar compounds note hazards such as skin irritation, serious eye irritation/damage, and potential reproductive toxicity.[1][2][3][4]
-
General Toxicity: As with many research chemicals, this compound should be treated as harmful if swallowed, inhaled, or absorbed through the skin.[3][4]
Based on this analysis, all waste containing this compound must be handled as hazardous chemical waste .
The Regulatory Landscape: Adherence to EPA and OSHA Standards
In the United States, the management of hazardous waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] The RCRA framework provides for the "cradle-to-grave" management of hazardous materials, meaning the generator of the waste is responsible for it until its final, safe disposal.[7]
Concurrently, the Occupational Safety and Health Administration (OSHA) mandates a safe working environment, which includes proper chemical handling and waste management protocols to protect employees.[8][9][10] Key OSHA standards, such as the Hazard Communication Standard (29 CFR 1910.1200) and the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (29 CFR 1910.120), inform our internal safety procedures.[11]
| Regulatory Body | Governing Act/Standard | Key Requirement for Generators |
| EPA | Resource Conservation and Recovery Act (RCRA) | Determine if waste is hazardous, ensure proper identification, management, and documented disposal through licensed facilities.[5][7] |
| OSHA | 29 CFR 1910.1200 (HazCom) | Communicate chemical hazards to employees via labels, SDS, and training.[9] |
| OSHA | 29 CFR 1910.120 (HAZWOPER) | Establish and train personnel on emergency response procedures for hazardous substance releases.[11][12] |
Operational Disposal Protocol: A Step-by-Step Workflow
This protocol provides a direct, procedural guide for managing waste streams containing this compound.
Step 1: Required Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure the following PPE is worn:
-
Eye Protection: Safety goggles with side-shields or a face shield.[4]
-
Hand Protection: Nitrile or other chemically resistant gloves. Discard gloves immediately if contamination occurs.
-
Body Protection: A standard laboratory coat.[4]
-
Ventilation: All handling and waste consolidation should occur inside a certified chemical fume hood to prevent inhalation of dusts or vapors.[4][13]
Step 2: Waste Segregation at the Point of Generation
The causality behind segregation is to prevent dangerous chemical reactions and to ensure waste is sent to the correct disposal facility. Never mix different waste classes.
-
Solid Waste:
-
Pure/Concentrated Compound: Unused or expired this compound.
-
Contaminated Debris: Weigh paper, gloves, bench paper, and silica gel contaminated with the compound.
-
Container: Collect in a clearly labeled, sealable container designated "HALOGENATED ORGANIC SOLID WASTE ".
-
-
Liquid Waste:
-
Solvent Rinses: Any organic solvents (e.g., acetone, ethyl acetate, dichloromethane) used to rinse glassware that contained the compound.
-
Reaction Mixtures/Chromatography Fractions: Liquid solutions containing the compound.
-
Container: Collect in a sealable, chemically compatible (e.g., glass or HDPE) container designated "HALOGENATED ORGANIC LIQUID WASTE ". Crucially, do not mix with non-halogenated waste streams.
-
Step 3: Decontamination of Glassware
-
Initial Rinse: Rinse the contaminated glassware three times with a suitable organic solvent (e.g., acetone).
-
Collect Rinsate: This rinsate is now hazardous waste. Decant it into the designated "HALOGENATED ORGANIC LIQUID WASTE " container.
-
Final Cleaning: After the triple rinse, the glassware can be washed with soap and water as usual.
Step 4: Labeling and Storage
Proper labeling is a legal requirement and essential for safety.
-
Label Contents: Use an official hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.
-
Identify Components: List all chemical constituents by their full name, including solvents. Estimate percentages for each component.
-
Indicate Hazards: Check the appropriate hazard boxes (e.g., Toxic, Flammable).
-
Secure and Store: Keep waste containers tightly sealed when not in use.[13] Store them in a designated Satellite Accumulation Area (SAA) within the laboratory, which should have secondary containment.
Step 5: Final Disposal
Contact your institution's EHS department to schedule a pickup for the full, properly labeled waste containers. Do not attempt to dispose of this chemical down the drain or in regular trash; this is a regulatory violation and poses a significant environmental risk.
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste generated from this compound.
Caption: Decision flowchart for the safe segregation and disposal of waste.
Emergency Procedures: Spill Management
In the event of a spill, prioritize personnel safety.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab and contact EHS.
-
Isolate: If the spill is small and manageable, ensure the area is well-ventilated (fume hood).
-
Don PPE: Wear the appropriate PPE as described in Section 3.
-
Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.
-
Collect Waste: Carefully sweep the absorbed material into the "HALOGENATED ORGANIC SOLID WASTE " container.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the waste into the appropriate liquid waste container.
By following this comprehensive guide, laboratory professionals can manage the disposal of this compound with confidence, ensuring a process that is safe, compliant, and scientifically sound.
References
- How to Properly Manage Hazardous Waste Under EPA Regul
- Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency.
- EPA Hazardous Waste Management.
- OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group, Inc.
- Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency.
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.
- OSHA Hazardous Waste Disposal Guidelines. CDMS.
- Hazardous Waste - Standards.
- Safety Data Sheet for 4-(2-Bromophenyl)oxane-4-carboxylic acid. Kishida Chemical Co., Ltd.
- Complying with OSHA's Hazardous Waste Standards. Facilities Management Insights.
- Hazardous Waste - Overview.
- Safety Data Sheet for 2-Pyrrolidinone. Fisher Scientific.
- Safety Data Sheet for 1-(5-Bromopyrazin-2-yl)pyrrolidin-2-one. CymitQuimica.
- Safety Data Sheet for tert-Butyl (3S)-3-(4-bromophenyl)
- Safety Data Sheet for 2-Pyrrolidinone, 1-ethyl-. Fisher Scientific.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. chemscene.com [chemscene.com]
- 5. epa.gov [epa.gov]
- 6. axonator.com [axonator.com]
- 7. epa.gov [epa.gov]
- 8. cleanmanagement.com [cleanmanagement.com]
- 9. Complying with OSHA's Hazardous Waste Standards - Facilities Management Insights [facilitiesnet.com]
- 10. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 11. Hazardous Waste - Standards | Occupational Safety and Health Administration [osha.gov]
- 12. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 13. kishida.co.jp [kishida.co.jp]
Personal Protective Equipment (PPE) & Safety Guide: 2-(2-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone
Executive Safety Assessment: The "Precautionary Principle"
Immediate Hazard Context:
The compound 2-(2-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone contains structural motifs (pyrrolidine ring, halogenated phenyl group) frequently associated with bioactive alkaloids and synthetic cathinones. While the specific IUPAC name suggests an amide structure (which typically exhibits lower acute toxicity than its ketone-amine isomers), the potential for misidentification with potent psychoactive isomers (e.g., substituted
Core Risk Drivers:
-
Unknown Systemic Toxicity: As a research chemical, specific toxicological data (LD50) is likely absent.[1] We must assume high potency.
-
Dermal Absorption: The pyrrolidine moiety is a known permeation enhancer, increasing the risk that this compound (or its solvent vehicle) will penetrate the skin barrier.[1]
-
Respiratory Sensitization: Halogenated organic amines/amides pose a risk of irritation to the mucous membranes and potential respiratory sensitization.[1]
PPE Matrix: The Defense-in-Depth Strategy
Do not rely on a single barrier. This matrix utilizes a "redundant layer" approach to prevent exposure during specific operations.[1][2]
Table 1: PPE Selection by Operational Risk
| PPE Component | Standard Handling (Weighing/Transfer) | High-Risk (Spills/Aerosolization) | Technical Specification & Rationale |
| Hand Protection | Double Gloving Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil) | Laminate / Composite Silver Shield® or Viton® over Nitrile | Rationale: Pyrrolidine derivatives can degrade standard nitrile over time. Double gloving provides a "breakthrough buffer."[1] Laminate gloves are mandatory for spill cleanup involving organic solvents.[1] |
| Respiratory | Engineering Control Certified Fume Hood (Face velocity: 80-100 fpm) | PAPR or Full-Face P100/OV Cartridge (if outside hood) | Rationale: Do not rely on N95s for chemical vapors. If the solid is fluffy/electrostatic, a P100 filter is required to stop fine particulates.[1] |
| Body Defense | Lab Coat + Apron Poly-coated Tyvek sleeves | Tyvek® Coverall Disposable, hooded, taped seams | Rationale: Wrist gaps between gloves and lab coats are the #1 exposure point. Tyvek sleeves bridge this gap.[1] |
| Eye/Face | Safety Glasses Side shields + Face Shield (if liquid) | Chemical Goggles Indirect venting | Rationale: Halogenated compounds can cause severe corneal damage.[1] Goggles prevent vapor/splash entry.[1] |
Operational Protocol: Step-by-Step Handling
This workflow is designed to minimize static charge (a common issue with pyrrolidine salts) and prevent cross-contamination.[1]
Phase A: Preparation (The "Cold" Zone)
-
Static Mitigation: Place an ionizing bar or anti-static gun inside the fume hood.[1] Organic salts are prone to "flying" during weighing.[1]
-
Barrier Setup: Lay down a plastic-backed absorbent mat (pig mat) in the hood.[1] This captures micro-spills and allows for easy disposal.[1]
-
Solvent Selection: If dissolving, avoid DCM (Dichloromethane) if possible, as it permeates nitrile gloves rapidly.[1] Use Methanol or Ethanol if chemistry permits.[1]
Phase B: Active Handling (The "Hot" Zone)
-
Weighing:
-
Transfer:
Phase C: Decontamination & Doffing[1]
-
Primary Decon: Wipe the outer gloves with a methanol-dampened wipe before removing them.[1] This prevents dust from flying off the gloves during removal.[1]
-
Doffing Sequence:
Emergency Response & Disposal
Spill Management
-
Solid Spill: Do not sweep (creates dust).[1] Cover with wet paper towels (methanol/water mix) to dampen, then scoop into a hazardous waste bag.[1]
-
Liquid Spill: Absorb with vermiculite or sand.[1][3] Do not use combustible materials (sawdust) if the solvent is flammable.[1]
Waste Disposal Stream
-
Classification: Halogenated Organic Waste.[1]
-
Segregation: Do not mix with strong acids or oxidizers.[1]
-
Labeling: Must explicitly list "this compound" to alert waste handlers of potential biological activity.
Visualizing the Safety Logic
The following diagram illustrates the decision-making pathway for handling this compound, emphasizing the "Stop/Go" safety checks.
Caption: Operational workflow for handling brominated pyrrolidine derivatives, prioritizing static control for solids and permeation checks for liquids.
References & Authority
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][4] [Link]
-
Occupational Safety and Health Administration (OSHA). (2011).[1] Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[1] United States Department of Labor.[1] [Link]
-
Centers for Disease Control and Prevention (CDC). (2023).[1] NIOSH Pocket Guide to Chemical Hazards: Halogenated Solvents & Amines. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
